4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1322301-41-6
VCID: VC6742487
InChI: InChI=1S/C27H36N4O4S2.ClH/c1-4-29(5-2)19-20-31(27-28-25-23(35-3)11-10-12-24(25)36-27)26(32)21-13-15-22(16-14-21)37(33,34)30-17-8-6-7-9-18-30;/h10-16H,4-9,17-20H2,1-3H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Molecular Formula: C27H37ClN4O4S2
Molecular Weight: 581.19

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1322301-41-6

Cat. No.: VC6742487

Molecular Formula: C27H37ClN4O4S2

Molecular Weight: 581.19

* For research use only. Not for human or veterinary use.

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride - 1322301-41-6

Specification

CAS No. 1322301-41-6
Molecular Formula C27H37ClN4O4S2
Molecular Weight 581.19
IUPAC Name 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C27H36N4O4S2.ClH/c1-4-29(5-2)19-20-31(27-28-25-23(35-3)11-10-12-24(25)36-27)26(32)21-13-15-22(16-14-21)37(33,34)30-17-8-6-7-9-18-30;/h10-16H,4-9,17-20H2,1-3H3;1H
Standard InChI Key KXQXOLPZPQEGOQ-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl

Introduction

The compound 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic molecule with potential pharmacological applications. Its structure combines a benzamide core with functional groups such as azepane, sulfonyl, diethylaminoethyl, and methoxybenzo[d]thiazole moieties. These structural features suggest potential utility in medicinal chemistry, particularly in drug discovery targeting diverse biological pathways.

Synthesis

The synthesis of this compound likely involves:

  • Formation of the Benzamide Core: Reaction of an aromatic amine with a benzoyl chloride derivative.

  • Introduction of the Sulfonyl Group: Sulfonation using sulfonyl chloride reagents.

  • Attachment of Azepane Ring: Alkylation or nucleophilic substitution reactions to introduce the azepane moiety.

  • Incorporation of Diethylaminoethyl Chain: Reductive amination or alkylation with diethylamine.

  • Formation of Methoxybenzo[d]thiazole Moiety: Cyclization reactions involving sulfur and nitrogen sources.

  • Hydrochloride Salt Formation: Neutralization with hydrochloric acid to enhance solubility and stability.

Pharmacological Potential

The structural features of this compound suggest potential applications in:

  • Neurological Disorders: The azepane ring and diethylamino group are reminiscent of scaffolds used in central nervous system (CNS) drugs.

  • Anticancer Activity: Benzothiazole derivatives have shown promise as anticancer agents by targeting DNA or specific enzymes.

  • Antimicrobial Properties: Sulfonamide-like structures are known for their antibacterial activity.

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are employed:

  • NMR Spectroscopy (1H and 13C): For structural elucidation and confirmation of functional groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., amide, sulfonyl).

  • Elemental Analysis: For verification of molecular formula.

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